Methyl 3,4-bis(4-methylphenyl)cyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 3,4-bis(4-methylphenyl)cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with methylphenyl groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(4-methylphenyl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate catalysts and reagents is crucial for optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(4-methylphenyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrosilanes, lithium aluminum hydride
Catalysts: Palladium, platinum, rhodium
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 3,4-bis(4-methylphenyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,4-bis(4-methylphenyl)cyclohex-3-ene-1-carboxylate involves its interaction with molecular targets and pathways within a system. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-: This compound has a similar cyclohexene structure but with different substituents.
4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde: Another related compound with a hydroxy group and different functional groups.
Uniqueness
Methyl 3,4-bis(4-methylphenyl)cyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate ester group. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62544-08-5 |
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Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 3,4-bis(4-methylphenyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H24O2/c1-15-4-8-17(9-5-15)20-13-12-19(22(23)24-3)14-21(20)18-10-6-16(2)7-11-18/h4-11,19H,12-14H2,1-3H3 |
InChI Key |
AZOTXNYVYJCZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(CC(CC2)C(=O)OC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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